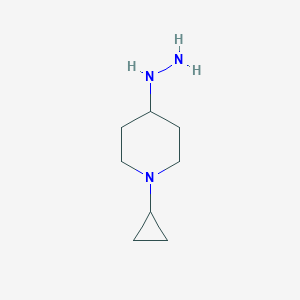

(1-Cyclopropyl-piperidin-4-YL)-hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3 |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(1-cyclopropylpiperidin-4-yl)hydrazine |

InChI |

InChI=1S/C8H17N3/c9-10-7-3-5-11(6-4-7)8-1-2-8/h7-8,10H,1-6,9H2 |

InChI Key |

PSKGYNIHPNRALY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC(CC2)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl Piperidin 4 Yl Hydrazine

Retrosynthetic Analysis and Key Disconnections for the (1-Cyclopropyl-piperidin-4-YL)-hydrazine Scaffold

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnections involve the C-N bonds of the piperidine (B6355638) ring and the N-N bond of the hydrazine (B178648) moiety.

Two logical retrosynthetic pathways emerge:

Pathway A: Late-stage hydrazination. This approach prioritizes the formation of the 1-cyclopropyl-piperidine core. The key disconnection is the N-N bond of the hydrazine, suggesting a precursor such as 1-cyclopropyl-piperidin-4-amine or a related derivative that can be converted to the hydrazine. This strategy is often advantageous as it allows for the synthesis and purification of the piperidine scaffold before introducing the potentially sensitive hydrazine group.

Pathway B: Early introduction of a hydrazine surrogate. In this strategy, a protected hydrazine or a precursor functional group is carried through the synthesis of the piperidine ring. This might involve the cyclization of a precursor already containing the N-N bond or a group that can be readily transformed into a hydrazine.

Convergent and Linear Synthesis Strategies for the Piperidine Core

The synthesis of the 1-cyclopropyl-piperidin-4-yl scaffold can be approached through either linear or convergent strategies. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis joins separately synthesized fragments in the later stages.

Cyclization Approaches to the Piperidine Ring System

The construction of the piperidine ring is a well-studied area of organic synthesis, with numerous methods available. nih.govnih.govbeilstein-journals.org

Hydrogenation/Reduction of Pyridine (B92270) Derivatives: One of the most common methods for synthesizing piperidines is the reduction of corresponding pyridine precursors. nih.govorganic-chemistry.org This can be achieved through catalytic hydrogenation using catalysts such as rhodium or palladium on carbon. organic-chemistry.orgmdpi.com For the target molecule, a suitable precursor would be a 4-substituted-1-cyclopropylpyridinium salt, which upon reduction would yield the desired piperidine ring. A dearomatization-hydrogenation (DAH) process using a rhodium catalyst has been shown to be effective for producing highly substituted piperidines. nih.gov

Intramolecular Cyclization: Various intramolecular cyclization strategies can be employed. nih.gov These include:

Reductive Amination: A dicarbonyl compound can undergo a double reductive amination with cyclopropylamine (B47189) to form the piperidine ring. beilstein-journals.orgnih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of the piperidine ring. nih.gov

Dieckmann Condensation: The intramolecular condensation of a diester containing a nitrogen atom in the chain can be used to form a β-ketoester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916). This piperidone is a key intermediate that can be further functionalized. dtic.mil

Intermolecular Cyclization (Annulation): These methods involve the reaction of two or more components to build the piperidine ring in a single step or a cascade sequence. nih.gov For instance, a [5+1] annulation approach has been developed for the synthesis of substituted piperidin-4-ols. nih.gov Multi-component reactions, such as the Knoevenagel-Michael-Mannich cascade, can also be utilized to create highly substituted piperidines stereoselectively. researchgate.net

| Cyclization Approach | Key Features | Potential Precursors for this compound |

| Hydrogenation of Pyridine | Utilizes readily available pyridine starting materials. Can be stereoselective. nih.govnih.gov | 4-Amino-1-cyclopropylpyridinium salt or 4-nitro-1-cyclopropylpyridinium salt. |

| Intramolecular Reductive Amination | Forms two C-N bonds in one pot. beilstein-journals.orgnih.gov | A suitable 1,5-dicarbonyl compound and cyclopropylamine. |

| Dieckmann Condensation | Forms a 4-piperidone intermediate, which is versatile for further functionalization. dtic.mil | A diester with a nitrogen atom tethered to a cyclopropyl (B3062369) group. |

| Multi-component Reactions | High atom economy and can generate complexity quickly. ajchem-a.comresearchgate.net | An aldehyde, a β-ketoester, cyclopropylamine, and another component in a cascade reaction. |

Stereoselective Synthesis of the Piperidine Moiety (if applicable)

While the target molecule, this compound, does not possess a chiral center on the piperidine ring itself (assuming no other substituents are present), the principles of stereoselective synthesis are crucial when considering more complex analogues. Methods for achieving stereoselectivity in piperidine synthesis include:

Chiral auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of cyclization reactions. researchgate.net

Asymmetric catalysis: The use of chiral catalysts in hydrogenation or cyclization reactions can lead to the formation of enantiomerically enriched piperidines. ajchem-a.commdpi.com

Substrate control: Existing stereocenters in the starting material can influence the stereochemistry of the newly formed ring.

For instance, gold-catalyzed cyclization has been used for the one-pot synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov Similarly, palladium-catalyzed reactions have been developed for the preparation of 2- and 2,6-substituted piperidines with high stereoselectivity. ajchem-a.com

Introduction and Functionalization of the Hydrazine Moiety

The introduction of the hydrazine group can be achieved through either direct or indirect methods. google.comorganic-chemistry.org

Direct Hydrazination Methods

Direct methods involve the formation of the N-N bond in a single step from a piperidine precursor.

Reductive Amination with Hydrazine: A 1-cyclopropyl-4-piperidone can be reacted with hydrazine or a protected hydrazine derivative under reductive conditions to form the target hydrazine. nih.govorganic-chemistry.org This is a straightforward approach, but care must be taken to control the reaction to avoid the formation of hydrazones or azines. nih.gov

N-Amination of Amines: The direct amination of 1-cyclopropyl-piperidin-4-amine can be achieved using aminating agents such as hydroxylamine-O-sulfonic acid or related reagents. google.com This method directly converts the amine to the corresponding hydrazine.

Nucleophilic Substitution: A piperidine with a suitable leaving group at the 4-position can undergo nucleophilic substitution with hydrazine. However, this method can be complicated by side reactions.

| Direct Hydrazination Method | Reagent | Piperidine Precursor |

| Reductive Amination | Hydrazine, reducing agent (e.g., NaBH3CN) | 1-Cyclopropyl-4-piperidone |

| N-Amination | Hydroxylamine-O-sulfonic acid | 1-Cyclopropyl-piperidin-4-amine |

Indirect Routes via Precursor Transformations (e.g., Nitro, Amine)

Indirect methods involve the synthesis of a piperidine with a functional group that can be subsequently converted to a hydrazine.

Reduction of N-Nitrosamines: While not a preferred route due to the carcinogenicity of nitrosamines, the reduction of an N-nitroso derivative of 1-cyclopropyl-piperidin-4-amine could yield the hydrazine.

From Amines: A 1-cyclopropyl-piperidin-4-amine can be converted to a hydrazine derivative through a multi-step sequence. For example, an aza-Lossen rearrangement can be used to form an N-N bond. organic-chemistry.org

From Nitro Compounds: A 1-cyclopropyl-4-nitropiperidine could be synthesized and the nitro group subsequently reduced. The reduction of nitro compounds to amines is a common transformation, and under certain conditions using reagents like hydrazine hydrate (B1144303) with a catalyst, the reduction can proceed to the amine stage. researchgate.netcdnsciencepub.com Further transformation would then be required to obtain the hydrazine.

The synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved the construction of a cyclopropyl ring prior to the assembly of the piperidine ring, showcasing a strategy where the cyclopropyl group is introduced early in the synthesis. beilstein-journals.orgnih.gov A similar approach could be envisioned for the target molecule.

N-Alkylation Strategies for the Cyclopropyl Group Installation

The introduction of the cyclopropyl moiety onto the piperidine nitrogen is a critical step in the synthesis of the target compound. This transformation is typically achieved via N-alkylation of a piperidin-4-yl-hydrazine precursor, which is often protected to prevent side reactions at the hydrazine nitrogen. Two primary strategies have emerged as effective for this purpose: classical nucleophilic substitution and modern copper-catalyzed N-cyclopropylation.

Classical Nucleophilic Substitution: This well-established method involves the reaction of a piperidine precursor with a cyclopropyl halide, such as cyclopropyl bromide. The reaction is conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netrsc.org Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines such as triethylamine (B128534) or diisopropylethylamine. researchgate.netchemicalforums.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to facilitate the reaction. researchgate.net While reliable, this method can sometimes require elevated temperatures and careful control to minimize the potential for side reactions. chemicalforums.com

| Cyclopropylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Cyclopropyl Bromide | Potassium Carbonate (K2CO3) | Acetonitrile | Room Temp. to 70°C |

| Cyclopropyl Bromide | Sodium Carbonate (Na2CO3) | DMF | Room Temp. to 80°C |

| Cyclopropyl Iodide | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. |

| Cyclopropyl Tosylate | Diisopropylethylamine (DIPEA) | Acetonitrile | 50-80°C |

Copper-Promoted N-Cyclopropylation: A more contemporary and often higher-yielding approach is the copper-promoted cross-coupling reaction using cyclopropylboronic acid. epfl.ch This method offers a milder alternative to traditional alkylation. The reaction typically employs a copper(II) acetate (B1210297) (Cu(OAc)2) catalyst in conjunction with a ligand, such as 2,2′-bipyridine or 1,10-phenanthroline, and a base. lookchem.comresearchgate.net The reaction proceeds efficiently in solvents like dichloroethane under an air atmosphere, affording the N-cyclopropyl derivatives in good to excellent yields. epfl.ch This strategy is particularly valuable for its functional group tolerance and milder conditions. lookchem.com

| Cyclopropylating Agent | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Cyclopropylboronic Acid | Cu(OAc)2 | 2,2′-Bipyridine | Na2CO3 | Dichloroethane |

| Potassium Cyclopropyltrifluoroborate | Cu(OAc)2 | 1,10-Phenanthroline | K2CO3 | Toluene |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning from laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yield. nih.govsci-hub.se For the synthesis of this compound, several parameters are critical for optimization.

The choice of base and solvent significantly impacts reaction kinetics and yield. While stronger bases might accelerate the reaction, they can also lead to side products. A systematic screening of bases (e.g., K2CO3, Na2CO3, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF) is essential. Temperature control is another key factor; while higher temperatures can increase reaction rates, they may also promote impurity formation. Finding the optimal temperature that balances reaction time and purity is crucial. For copper-catalyzed reactions, the catalyst and ligand loading are optimized to be as low as possible without compromising yield, thereby reducing costs and minimizing residual metal contamination in the final product.

Flow chemistry represents an advanced approach for scalable synthesis, offering enhanced safety and control over reaction parameters, particularly for highly exothermic reactions or those involving unstable intermediates. sci-hub.sevapourtec.com

| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |

|---|---|---|---|---|

| Base (1.5 equiv.) | K2CO3 | Cs2CO3 | DIPEA | Cs2CO3 often provides higher yields due to its greater solubility and basicity. |

| Solvent | Acetonitrile | DMF | Toluene | DMF generally leads to faster reaction rates but can be difficult to remove. |

| Temperature | 50°C | 70°C | 90°C | Yield may decrease at higher temperatures due to decomposition or side reactions. Optimal temperature is typically 70-80°C. |

| Reaction Time | 8 hours | 16 hours | 24 hours | Reaction is monitored by HPLC or TLC to determine completion and avoid prolonged heating. |

Purification Techniques and Strategies for High Purity this compound

Achieving high purity of the final compound is paramount, especially for its use as a pharmaceutical intermediate. chromatographyonline.compharmacompass.com The purification strategy for this compound typically involves a multi-step approach combining extraction, chromatography, and crystallization.

Following the reaction, a standard aqueous workup is performed to remove the catalyst, salts, and water-soluble impurities. This involves quenching the reaction mixture and extracting the product into an organic solvent like ethyl acetate or dichloromethane. google.com

For laboratory-scale purification, flash column chromatography is a common and effective method. core.ac.uk Given the basic nature of the piperidine nitrogen, silica (B1680970) gel, which is acidic, can cause streaking and poor separation. biotage.com This issue can be mitigated by using an amine-modified stationary phase or by adding a small amount of a basic modifier, like triethylamine, to the eluent. biotage.com

For large-scale and industrial production, recrystallization is the preferred method due to its cost-effectiveness and scalability. brainly.commt.com The process involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane) and allowing it to cool slowly. researchgate.net As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. umass.edu The choice of solvent is critical and is determined through solubility testing to find a system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. mt.comumass.edu Multiple recrystallization cycles may be employed to achieve the desired high purity. researchgate.net

| Technique | Advantages | Disadvantages | Scale |

|---|---|---|---|

| Flash Chromatography | - High resolution for complex mixtures

| - Costly (solvents, silica)

| Lab Scale (mg to g) |

| Recrystallization | - Highly scalable and cost-effective brainly.com | - Potential for product loss in mother liquor umass.edu | Large Scale (g to kg) |

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropyl Piperidin 4 Yl Hydrazine

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine functional group (-NH-NH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes the terminal nitrogen atom a potent nucleophile, driving the reactivity of this moiety in numerous organic transformations.

The terminal nitrogen of (1-Cyclopropyl-piperidin-4-YL)-hydrazine is expected to readily participate in nucleophilic acyl substitution reactions with various acylating agents. This reactivity is fundamental to forming stable amide and carbamate (B1207046) linkages.

Amide Formation: In reaction with acyl chlorides or anhydrides, the hydrazine will act as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a leaving group (e.g., chloride) to form a stable N-acylhydrazine, also known as a hydrazide. The reaction typically proceeds rapidly under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Carbamate Formation: The reaction with isocyanates provides a direct route to N-substituted semicarbazides (carbamoyl hydrazines). The nucleophilic terminal nitrogen of the hydrazine attacks the central carbon of the isocyanate group, leading to the formation of a carbamate linkage. nih.govfinechem-mirea.rufinechem-mirea.ru This type of reaction is generally efficient and proceeds under mild conditions. nih.gov Similarly, reaction with chloroformates would yield the corresponding carbazate.

| Reaction Type | Electrophile | Product Class | Typical Conditions |

| Amide Formation | Acyl Chloride, Anhydride | Hydrazide | Aprotic solvent, optional base (e.g., triethylamine) |

| Carbamate Formation | Isocyanate | Semicarbazide | Aprotic solvent, room temperature |

| Carbamate Formation | Chloroformate | Carbazate | Aprotic solvent, base (e.g., triethylamine) |

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.orgchemguide.co.ukpressbooks.pubmdpi.com This reaction involves the nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, forming a hemiaminal-like intermediate, which then dehydrates to yield the C=N double bond of the hydrazone. pressbooks.pub The reaction is typically acid-catalyzed and reversible.

These hydrazone derivatives are stable compounds and serve as versatile intermediates in further synthetic transformations. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and widely used method for the synthesis of pyrazole (B372694) rings. nih.govslideshare.netyoutube.commdpi.comdergipark.org.tr It is expected that this compound would react with suitable 1,3-dielectrophiles, such as 1,3-diketones or α,β-unsaturated ketones, to form substituted pyrazoles via a cyclocondensation mechanism. nih.govmdpi.com

| Carbonyl Compound | Intermediate | Final Product | Reaction Class |

| Aldehyde or Ketone | Hemiaminal | Hydrazone | Condensation |

| 1,3-Diketone | Hydrazone | Pyrazole | Condensation/Cyclization |

| α,β-Unsaturated Ketone | Hydrazone | Pyrazoline/Pyrazole | Michael Addition/Condensation/Cyclization |

The hydrazine moiety can undergo oxidation. A common transformation is the oxidation of hydrazine to diimide (N₂H₂), a reactive intermediate that is a useful reagent for the mild and selective reduction of non-polar double and triple bonds. wikipedia.orgyoutube.com The in situ generation of diimide can be achieved by treating the hydrazine with an oxidizing agent, such as oxygen (often with a catalyst) or hydrogen peroxide. acs.orgresearchgate.netresearchgate.net Once formed, the diimide can reduce susceptible functional groups via a concerted, syn-addition of two hydrogen atoms, releasing stable nitrogen gas in the process. wikipedia.org Therefore, this compound could serve as a precursor for diimide in reduction reactions.

While the hydrazine moiety is nucleophilic, direct alkylation can sometimes lead to mixtures of products and over-alkylation. However, methods for the selective alkylation of hydrazines have been developed. One approach involves the formation of a nitrogen dianion from a protected hydrazine (e.g., a Boc-protected hydrazine), followed by sequential and selective alkylation at either nitrogen atom. organic-chemistry.orgd-nb.info This allows for controlled synthesis of di- or tri-substituted hydrazines. organic-chemistry.org

For arylation, modern cross-coupling methods are applicable. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.orgchemrxiv.org It is highly probable that this compound could serve as the amine component in such a reaction, coupling with aryl halides or triflates to yield N-aryl hydrazine derivatives. wikipedia.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. acsgcipr.org

Transformations Involving the Piperidine (B6355638) Ring System

The 1-cyclopropyl-4-hydrazinylpiperidine framework is generally robust. The saturated piperidine ring is chemically stable under many reaction conditions. almerja.com The most probable transformation involving this part of the molecule is a reaction at the tertiary amine nitrogen, specifically the cleavage of one of the N-C bonds.

Oxidative N-dealkylation is a known metabolic pathway for tertiary amines and can also be achieved synthetically. mdpi.commdpi.com For N-cyclopropyl amines, this process can be particularly facile. Studies on the oxidation of N-cyclopropyl-N-alkylanilines with enzymes like horseradish peroxidase or cytochrome P450 models have shown that the cyclopropyl (B3062369) group is often selectively cleaved in preference to other alkyl groups like methyl. researchgate.netnih.govku.edu This cleavage is believed to proceed through a single electron transfer (SET) mechanism, forming a highly reactive aminium cation radical. researchgate.netnih.gov This intermediate can then undergo fragmentation of the strained cyclopropyl ring.

The cyclopropyl group attached to the piperidine nitrogen is generally a stable substituent that enhances metabolic stability in drug molecules by protecting the nitrogen from simple N-dealkylation. However, its inherent ring strain makes it susceptible to cleavage under specific reaction conditions, as mentioned above.

The mechanism of N-decyclopropylation often involves the opening of the three-membered ring. researchgate.netnih.gov Following a one-electron oxidation at the nitrogen, the resulting aminium radical cation can trigger the homolytic cleavage of a C-C bond in the adjacent cyclopropyl ring. This generates a distonic radical cation intermediate which can be further oxidized or react with other species present (like oxygen), ultimately leading to the removal of the cyclopropyl group (as ring-opened products like β-hydroxypropionic acid) and formation of the corresponding secondary amine (4-hydrazinylpiperidine). nih.gov Ring-opening of N-cyclopropyl amides has also been reported in the presence of Lewis acids, proceeding through an aziridine (B145994) intermediate. researchgate.net While harsher than oxidative methods, this demonstrates another potential pathway for the reactivity of the N-cyclopropyl moiety.

Potential for Ring Opening or Expansion Reactions

The presence of the strained cyclopropyl ring attached to the piperidine nitrogen atom introduces a significant potential for ring-opening reactions, a common pathway for relieving ring strain. Additionally, while less common for cyclopropylamines compared to their cyclobutyl counterparts, ring expansion pathways can also be mechanistically envisioned under certain conditions.

Ring Opening:

The cleavage of the cyclopropyl ring in N-cyclopropylamines is a well-documented process, often initiated by single-electron transfer (SET) from the nitrogen atom. researchgate.net This oxidation, which can be induced chemically, electrochemically, or photochemically, generates a nitrogen-centered radical cation. The formation of this intermediate is followed by the rapid and typically irreversible fragmentation of the adjacent cyclopropyl ring. researchgate.netnih.gov This process is driven by the release of the significant strain energy (approximately 28 kcal/mol) inherent in the three-membered ring. researchgate.net The resulting product is a distonic radical cation, where the charge and radical centers are separated, which can then undergo various downstream reactions. nih.gov

In the context of this compound, oxidative conditions could lead to the opening of the cyclopropyl ring to form a reactive intermediate. This intermediate could then be trapped by nucleophiles or undergo further rearrangement.

Acid-catalyzed ring-opening presents another plausible reaction pathway. Analogous to the reactions of N-cyclopropyl-amides, which can undergo ring-opening in the presence of a Lewis acid via an aziridine-like intermediate, the N-cyclopropylpiperidine moiety could potentially react with strong acids to yield ring-opened products. The specific outcome would be influenced by the nature of the acid and the reaction conditions.

Ring Expansion:

While ring-opening is a more commonly observed fate for cyclopropylamines, ring expansion reactions have been documented for other N-cycloalkylamines. For instance, the oxidation of N-cyclobutyl benzylamines by cytochrome P-450 has been shown to yield pyrrolidine (B122466) derivatives, indicating a ring expansion from a four- to a five-membered ring. nih.gov This transformation is also believed to proceed through an aminium radical intermediate. nih.gov

By analogy, it is mechanistically conceivable that a similar one-carbon ring expansion of the N-cyclopropyl group in this compound could occur under specific oxidative conditions, potentially leading to the formation of an N-azetidinyl piperidine derivative. However, this remains a theoretical possibility as direct evidence for such a transformation in N-cyclopropyl systems is not prevalent in the reviewed literature.

| Reaction Type | Initiator/Conditions | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Oxidative Ring Opening | Chemical Oxidants (e.g., HRP, Cytochrome P450), Photochemical or Electrochemical Oxidation | Nitrogen Radical Cation followed by Distonic Radical Cation | Ring-opened piperidine derivative |

| Acid-Catalyzed Ring Opening | Strong Protic or Lewis Acids | Protonated Amine, Aziridinium-like species | Halogenated or solvolyzed alkyl chain on piperidine |

| Oxidative Ring Expansion (Theoretical) | Specific Oxidizing Agents (e.g., enzymatic) | Nitrogen Radical Cation | N-Azetidinyl piperidine derivative |

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The this compound scaffold contains multiple reactive sites: the two nitrogen atoms of the hydrazine group (the α- and β-nitrogens), and the piperidine nitrogen. This multiplicity of sites raises important questions of chemo- and regioselectivity when the molecule is reacted with electrophiles. The outcome of such reactions will be highly dependent on the nature of the electrophile, the reaction conditions (such as solvent and temperature), and the presence of protecting groups.

The hydrazine moiety is generally the most nucleophilic site in the molecule. Within the hydrazine group, the terminal nitrogen (β-nitrogen) is typically more nucleophilic and less sterically hindered than the nitrogen attached to the piperidine ring (α-nitrogen). Consequently, in reactions with simple alkylating or acylating agents, initial reaction at the β-nitrogen is expected.

In reactions with dicarbonyl compounds or their equivalents, the hydrazine moiety can participate in cyclization reactions to form various heterocyclic systems, such as pyrazoles or pyridazinones. The regioselectivity of these cyclizations is a critical aspect. For instance, in the reaction with an unsymmetrical 1,3-dicarbonyl compound, two different regioisomeric pyrazoles can be formed. The control of this regioselectivity often depends on the pH of the reaction medium. Under acidic conditions, the reaction may proceed via the more stable carbocation intermediate, while under neutral or basic conditions, the reaction may be governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

The piperidine nitrogen, being a tertiary amine, is less nucleophilic than the primary hydrazine group. However, it can still react with strong electrophiles, particularly under conditions that favor its reactivity, or if the hydrazine moiety is protected. Furthermore, the electronic properties of the N-cyclopropyl group can slightly modulate the basicity and nucleophilicity of the piperidine nitrogen compared to a simple N-alkyl piperidine.

| Electrophile | Predicted Primary Reactive Site | Potential Product | Factors Influencing Selectivity |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | β-Nitrogen of Hydrazine | 1-Cyclopropyl-4-(2-methylhydrazinyl)piperidine | Steric hindrance, relative nucleophilicity |

| Acyl Chloride (e.g., CH₃COCl) | β-Nitrogen of Hydrazine | N'-(1-Cyclopropylpiperidin-4-yl)acetohydrazide | Electronic effects, steric hindrance |

| Unsymmetrical 1,3-Diketone | Hydrazine moiety | Regioisomeric Pyrazole derivatives | pH, temperature, nature of substituents on the diketone |

| Strong Alkylating Agent (e.g., (CH₃)₂SO₄) | Piperidine Nitrogen (potential for quaternization) | Quaternary ammonium (B1175870) salt | Reagent reactivity, protection of hydrazine |

Mechanistic Studies of Key Reactions Involving this compound

While no specific mechanistic studies have been published for this compound itself, the mechanisms of its key potential reactions can be inferred from studies on closely related structures.

Mechanism of N-Cyclopropyl Ring Opening:

As previously mentioned, the most studied reaction involving the N-cyclopropylamine moiety is its oxidative ring-opening. The mechanism is widely accepted to proceed through a Single Electron Transfer (SET) pathway. researchgate.net

Formation of the Aminium Radical Cation: The reaction is initiated by a one-electron oxidation of the piperidine nitrogen atom, forming an aminium radical cation.

Homolytic Cleavage of the Cyclopropyl Ring: This is a very fast and irreversible step where a C-C bond in the strained cyclopropyl ring breaks. This leads to the formation of a β-carbon-centered radical, resulting in a more stable, ring-opened distonic radical cation. nih.gov

Further Reactions: The resulting distonic radical cation is a highly reactive intermediate that can undergo a variety of subsequent reactions. In the presence of oxygen, it can lead to the formation of oxygenated products. nih.gov It can also be further oxidized or react with other species in the reaction mixture.

This SET mechanism has been supported by studies on N-cyclopropylanilines, where the selective cleavage of the cyclopropyl group and the nature of the resulting products are consistent with the formation of a radical cation intermediate. researchgate.net

Mechanism of Heterocycle Formation:

The reaction of the hydrazine moiety with carbonyl compounds to form heterocycles, such as pyrazoles, follows a well-established condensation-cyclization mechanism.

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of a 1,3-dicarbonyl compound, forming a hemiaminal-like intermediate.

Dehydration: This intermediate dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

Final Dehydration: A final dehydration step leads to the aromatic pyrazole ring.

The regiochemical outcome of this process, when using an unsymmetrical dicarbonyl, is determined by which carbonyl group is attacked first and which nitrogen of the substituted hydrazine attacks. This is often subtly controlled by the electronic and steric environment of the reactants and the reaction conditions.

Derivatization and Structural Analogue Synthesis of 1 Cyclopropyl Piperidin 4 Yl Hydrazine for Research Applications

Rational Design Principles for the Generation of Structural Analogues

The design of structural analogues of (1-Cyclopropyl-piperidin-4-YL)-hydrazine is guided by established medicinal chemistry principles aimed at optimizing molecular properties for specific biological targets. A key strategy is molecular hybridization, which combines the pharmacophoric features of different bioactive molecules into a single hybrid compound to enhance therapeutic outcomes. nih.gov For instance, in designing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), the aminopiperidinyl moiety is known to form crucial interactions, such as salt bridges, within the enzyme's active site. beilstein-journals.org Therefore, modifications to this scaffold are rationally designed to enhance these interactions or to introduce new ones.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: SAR is explored by systematically altering parts of the molecule. For the this compound core, this involves introducing a variety of substituents on the terminal nitrogen of the hydrazine (B178648) group (N'-position) to probe interactions with the target protein. nih.gov The nature of these substituents (e.g., aromatic, aliphatic, electron-donating, electron-withdrawing) can significantly impact binding affinity and selectivity.

Scaffold Hopping and Isosteric Replacement: The piperidine (B6355638) ring or the cyclopropyl (B3062369) group can be replaced with other cyclic or acyclic structures to explore new chemical space while maintaining the key spatial arrangement of functional groups. For example, introducing spirocyclic systems onto the piperidine ring can create novel three-dimensional shapes to probe the effects of structural rigidity on biological activity. beilstein-journals.org

Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating it into a macrocycle or a constrained system, can pre-organize the pharmacophore into a bioactive conformation. This often leads to increased potency and selectivity by reducing the entropic penalty upon binding to a biological target.

The ultimate goal of these rational design strategies is to develop analogues with improved potency, selectivity, and pharmacokinetic properties for their intended research application or therapeutic target. nih.gov

Synthesis of N'-Substituted this compound Derivatives

The nucleophilic nature of the terminal nitrogen atom in the hydrazine moiety makes it a prime site for derivatization. A common and straightforward method for creating N'-substituted derivatives is through condensation reactions with various carbonyl compounds. nih.gov

Condensation with Aldehydes and Ketones: this compound can be reacted with a wide range of aldehydes and ketones, typically in an alcohol solvent and often with an acid catalyst, to form the corresponding hydrazones. nih.govresearchgate.net This reaction is versatile, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

| Reactant | Resulting N'-Substituent | Reaction Type |

|---|---|---|

| Benzaldehyde | Benzylidene | Condensation |

| Acetophenone | (1-phenylethylidene) | Condensation |

| Isonicotinaldehyde | (pyridin-4-ylmethylene) | Condensation |

Acylation Reactions: The terminal nitrogen can also be acylated using acyl chlorides or anhydrides to yield hydrazides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. This approach allows for the incorporation of various amide functionalities, which can act as hydrogen bond donors and acceptors. mdpi.com

Reductive Amination: A two-step, one-pot procedure involving initial hydrazone formation followed by in-situ reduction with an agent like sodium borohydride (B1222165) can yield N'-alkylated hydrazine derivatives. This method provides access to flexible alkyl and arylmethyl substituents at the N'-position.

These synthetic strategies enable the creation of large libraries of N'-substituted analogues, which are essential for systematic SAR studies. nih.gov The choice of synthetic route depends on the desired functionality to be introduced onto the hydrazine core.

Functionalization of the Piperidine Ring for Scaffold Diversification

Diversification of the this compound scaffold can be effectively achieved by modifying the piperidine ring itself. The piperidine moiety is a prevalent feature in many natural products and pharmaceutical agents, and its substitution pattern heavily influences biological activity. researchgate.netijnrd.org

Strategies for piperidine ring functionalization include:

Modification of Ring Substituents: While the parent compound has a cyclopropyl group on the nitrogen, analogues can be synthesized with different N-substituents. Furthermore, substituents can be introduced at the carbon atoms of the piperidine ring. For example, starting from a suitably protected piperidone, various alkyl or aryl groups can be added.

Introduction of Spirocyclic Systems: A more advanced strategy involves the creation of spirocyclic structures fused to the piperidine ring. One reported method involves constructing a cyclopropyl ring on a piperidine precursor before the final assembly of the desired scaffold. beilstein-journals.org This approach introduces significant three-dimensional complexity and conformational rigidity, which can be beneficial for target binding.

Ring-Opening and Rearrangement: In more complex synthetic routes, the piperidine ring can be opened and re-closed to introduce different heteroatoms or to alter the ring size, leading to novel heterocyclic scaffolds.

Cyclopropanation and Reductive Ring-Opening: 3-substituted piperidine analogues can be prepared through the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a regio- and stereoselective reductive opening of the newly formed cyclopropane (B1198618) ring. researchgate.net

These modifications allow for a thorough exploration of the chemical space around the core scaffold, potentially leading to the discovery of analogues with novel or improved properties.

Incorporation of this compound into Macrocyclic and Constrained Systems

Incorporating bioactive scaffolds into macrocyclic structures is a powerful strategy in drug discovery to enhance potency and selectivity. The this compound unit can serve as a key building block in the synthesis of such constrained systems.

The synthesis of macrocycles often involves the reaction of bifunctional building blocks. The hydrazine moiety of the title compound can be readily converted into a hydrazide, which can then participate in cyclization reactions. For example, a di-acid chloride can be reacted with a molecule containing two this compound units to form a large macrocyclic bis-hydrazide.

Alternatively, the hydrazine can be used as a nucleophile to react with other functional groups within a linear precursor to facilitate a ring-closing step. For instance, a peptide chain containing the this compound moiety at one end and a carboxylic acid at the other could be cyclized via amide bond formation. The synthesis of macrocyclic peptides often involves the use of hydrazide derivatives. pleiades.online These constrained architectures can lock the molecule into a specific conformation, which can be highly favorable for binding to a biological target.

Strategies for the Synthesis of Bioconjugatable Derivatives for Chemical Biology Probes

Hydrazine-containing molecules have emerged as versatile chemical probes for activity-based protein profiling (ABPP), particularly for studying enzymes that utilize electrophilic cofactors. biorxiv.orgresearchgate.netnih.gov The electron-rich nature of the hydrazine allows it to act as a covalent modifier for a range of enzyme classes. nih.gov To adapt this compound for use as a chemical biology probe, it must be derivatized with a reporter tag or a bioorthogonal handle.

Key strategies include:

Installation of a Reporter Tag: A fluorescent dye, a biotin (B1667282) affinity tag, or another reporter group can be attached to the molecule. This is typically achieved by synthesizing an N'-substituted derivative where the substituent contains the desired tag.

Introduction of a Bioorthogonal Handle: A more flexible approach is to install a small, inert functional group that can undergo highly specific ligation reactions in a biological environment. Common bioorthogonal handles include alkynes and azides, which can be coupled using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". biorxiv.org

Synthetic Approach: A bioconjugatable derivative can be synthesized by reacting this compound with an aldehyde or acyl chloride that already contains an alkyne or azide (B81097) group. For example, condensation with 4-ethynylbenzaldehyde (B1303622) would yield a hydrazone derivative bearing a terminal alkyne, ready for subsequent click chemistry reactions to attach a reporter tag after it has labeled its biological target. biorxiv.org

These probes enable the visualization, identification, and quantification of target proteins in complex biological systems, making them invaluable tools for drug discovery and for elucidating biological mechanisms. researchgate.net

Applications in Pre Clinical Medicinal Chemistry Research and Molecular Design

(1-Cyclopropyl-piperidin-4-YL)-hydrazine as a Core Scaffold in Ligand Design

The this compound structure serves as a versatile core scaffold in ligand design due to the advantageous physicochemical properties imparted by its constituent parts. The piperidine (B6355638) ring is a prevalent motif in pharmaceuticals, offering a non-planar structure that can project substituents into three-dimensional space to engage with biological targets. researchgate.net The introduction of a cyclopropyl (B3062369) group to the piperidine nitrogen modulates the parent amine's basicity and introduces a lipophilic, conformationally restricted element that can enhance binding affinity and metabolic stability. nih.gov

The hydrazine (B178648) component provides a key reactive handle. It can act as a hydrogen bond donor and acceptor, or it can be used as a synthetic synthon to build more complex molecular architectures. This versatility allows medicinal chemists to systematically modify the core scaffold, exploring a wide range of chemical space to identify ligands with desired biological activity. The incorporation of chiral piperidine scaffolds, in particular, can be a promising strategy for improving biological activity, selectivity, and pharmacokinetic properties while potentially reducing cardiac hERG toxicity. researchgate.net The piperazine (B1678402) scaffold, a related heterocycle, has also demonstrated broad biological importance, underscoring the utility of such six-membered nitrogen-containing rings in drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies: Mechanistic Insights into Ligand-Target Recognition

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence its interaction with a biological target. For derivatives of this compound, SAR exploration provides mechanistic insights into ligand-target recognition, independent of clinical efficacy. Key modifications can be made at several positions to probe the binding pocket of a target protein.

Substitution on the Hydrazine Moiety (R¹): The terminal nitrogen of the hydrazine group is a primary point for derivatization. Condensation with various aldehydes and ketones can generate hydrazones, introducing a wide array of substituents. The nature of the R¹ group (e.g., aromatic, aliphatic, heterocyclic) can significantly impact binding through van der Waals forces, hydrophobic interactions, or hydrogen bonding. For instance, in studies of related 1,2,4-triazine (B1199460) antagonists, modifications at this position were critical for potency. nih.gov

Modifications of the Piperidine Ring (R²): Although the parent scaffold is unsubstituted on the piperidine ring (beyond the hydrazine), adding substituents at the 2, 3, 5, or 6 positions would influence the molecule's conformation and steric profile. Such changes can dictate how the ligand fits into a binding site and its selectivity for different targets. researchgate.net

Alterations to the Cyclopropyl Group (R³): Replacing the cyclopropyl group with other N-alkyl or N-aralkyl substituents would alter the molecule's lipophilicity, size, and the electronic properties of the piperidine nitrogen. SAR studies on related aralkyl-piperidine derivatives have shown that modifications to this moiety significantly affect binding affinity and selectivity for targets like sigma receptors. nih.gov

The following table summarizes potential modifications and their mechanistic implications for target recognition.

| Modification Site | Type of Modification | Potential Mechanistic Impact on Ligand-Target Recognition |

| Hydrazine Terminus (R¹) | Addition of aromatic/heterocyclic rings | Introduces potential for π-π stacking, hydrophobic interactions, and new hydrogen bond donor/acceptor sites. |

| Addition of alkyl chains | Modulates lipophilicity and explores steric limits of the binding pocket. | |

| Piperidine Ring (R²) | Introduction of stereocenters | Probes chiral recognition at the binding site; can lead to improved affinity and selectivity. |

| Addition of polar groups (e.g., -OH) | Introduces new hydrogen bonding opportunities with target residues. | |

| Piperidine Nitrogen (R³) | Replacement of cyclopropyl group | Alters basicity (pKa) of the piperidine nitrogen, affecting ionic interactions with acidic residues (e.g., Asp, Glu). Modifies steric bulk and lipophilicity. |

These systematic modifications allow researchers to build a detailed map of a target's binding site, guiding the rational design of more potent and selective ligands.

Development of Molecular Probes and Research Tools Utilizing the this compound Scaffold

The reactive nature of the hydrazine group makes the this compound scaffold an excellent candidate for developing molecular probes and chemical biology tools. biorxiv.org Hydrazines can react with aldehydes and ketones, which are present in certain biological contexts or can be introduced as tags. This reactivity allows for the covalent labeling of specific biomolecules or cellular components.

For example, the terminal amine of the hydrazine can be functionalized with reporter molecules such as:

Fluorophores: To create fluorescent probes for imaging applications, allowing visualization of the target's location and concentration within cells or tissues. mdpi.com

Biotin (B1667282): To create affinity-based probes for pull-down assays, enabling the identification and isolation of binding partners from complex biological mixtures. thermofisher.com

Photoaffinity Labels: To create probes that, upon photoactivation, form a covalent bond with the target protein, allowing for irreversible labeling and identification of the binding site.

Hydrazine-based probes are particularly versatile because their reactivity can be directed toward electron-poor enzyme cofactors and other transient species, expanding the scope of targets that can be studied. biorxiv.org

Fragment-Based Ligand Discovery (FBLD) Approaches Incorporating this Nitrogen-Heterocycle

Fragment-Based Ligand Discovery (FBLD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight molecules (fragments) that typically exhibit weak binding to the target. drughunter.com These initial hits are then optimized and grown into more potent ligands. chemdiv.comresearchgate.net

The this compound scaffold, or fragments thereof, are well-suited for FBLD for several reasons:

3D Complexity: The non-planar, rigid structure of the cyclopropyl-piperidine core provides a desirable three-dimensional character, which is often lacking in traditional fragment libraries. This allows for the exploration of more complex and feature-rich binding pockets. researchgate.net

Vectorial Growth: The hydrazine moiety provides a clear and synthetically tractable exit vector. Once the cyclopropyl-piperidine fragment is confirmed to bind to a target, the hydrazine group can be elaborated to extend the molecule into adjacent pockets, rapidly increasing affinity and potency. drughunter.comnih.gov

High Ligand Efficiency: The compact nature of the scaffold allows it to achieve binding affinity with a relatively low number of heavy atoms, leading to high ligand efficiency, a key metric in FBLD.

The FBLD approach, combined with structural biology techniques like X-ray crystallography, can reveal the binding mode of the core fragment, providing a clear roadmap for its elaboration into a high-affinity ligand. chemdiv.com

Computational Approaches in Ligand Design (Molecular Docking, Molecular Dynamics)

Computational methods are indispensable in modern drug discovery for predicting and analyzing how ligands interact with their biological targets. For ligands derived from the this compound scaffold, computational approaches provide critical insights that guide synthesis and optimization.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds between the hydrazine group and polar residues (e.g., Serine, Threonine) or hydrophobic interactions involving the cyclopropyl and piperidine moieties. researchgate.netnih.gov Docking can be used to screen virtual libraries of derivatives to prioritize which compounds to synthesize. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, revealing the stability of binding poses and the role of protein flexibility. nih.govnih.gov For a flexible scaffold like piperidine, MD can explore different ring conformations and assess the energetic favorability of the bound state, offering a more realistic model of the interaction than static docking. frontiersin.org

Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on a series of synthesized analogs. frontiersin.orgnih.gov These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, providing a clear visual guide for designing the next generation of compounds.

The table below outlines the application of these computational tools in the context of the scaffold.

| Computational Method | Application to Scaffold Design | Insights Gained |

| Molecular Docking | Predict binding poses of virtual derivatives in a target's active site. | Identification of key interacting residues; prediction of binding affinity (scoring); prioritization of synthetic targets. researchgate.net |

| Molecular Dynamics | Assess the stability of the docked pose over time; analyze conformational changes in the ligand and protein. | Confirmation of stable binding modes; understanding the role of water molecules; calculation of binding free energies. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate the 3D structural properties of synthesized analogs with their biological activity. | Generation of contour maps indicating where to modify the scaffold to improve activity (e.g., add steric bulk, change electrostatics). frontiersin.orgnih.gov |

Design of Targeted Covalent Inhibitors and Reversible Binders (mechanistic focus)

The design of inhibitors can be broadly categorized into reversible and irreversible (covalent) binders. The this compound scaffold offers opportunities for developing both types, with a focus on the underlying chemical mechanisms.

Reversible Binders: In this mode, the ligand binds to the target through non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic interactions). The design process focuses on optimizing the scaffold's shape and electronic complementarity to the target's binding site to maximize these interactions, as guided by SAR and computational studies. The inherent features of the scaffold—the hydrogen-bonding capacity of the hydrazine and the hydrophobic nature of the cyclopropyl and piperidine rings—make it a strong starting point for high-affinity reversible inhibitors.

Targeted Covalent Inhibitors (TCIs): TCIs work by forming a stable covalent bond with a specific amino acid residue on the target protein, leading to prolonged and often irreversible inhibition. researchgate.net The hydrazine moiety of the scaffold can be a key component in TCI design. While not a classical electrophilic "warhead" itself, its nucleophilicity allows it to react with electrophilic functional groups on a target, such as enzyme cofactors (e.g., pyridoxal (B1214274) phosphate). More commonly, the hydrazine can serve as a versatile linker to attach a tuned electrophilic warhead (e.g., an acrylamide (B121943) or a chloroacetamide) to the scaffold. nih.govnih.gov The non-covalent interactions of the core scaffold first position the inhibitor correctly within the active site, after which the warhead reacts with a nearby nucleophilic residue like cysteine, lysine, or serine to form the covalent bond. nih.govresearchgate.net This two-step mechanism ensures high specificity and reduces the risk of off-target reactions. researchgate.net

Computational and Theoretical Chemistry Studies of 1 Cyclopropyl Piperidin 4 Yl Hydrazine

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like (1-Cyclopropyl-piperidin-4-YL)-hydrazine, DFT calculations would be employed to determine key molecular parameters. These studies often involve optimizing the molecule's geometry to its lowest energy state and then calculating various electronic properties.

Typical data obtained from DFT studies on hydrazine (B178648) derivatives include atomic charges, the distribution of electron density, and molecular electrostatic potential maps, which indicate regions of positive and negative charge. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

While no specific DFT data for this compound is available, studies on other hydrazine derivatives have successfully used methods like B3LYP with a 6-31G(d,p) basis set to gain insights into their structural and electronic properties.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, which contains flexible piperidine (B6355638) and cyclopropyl (B3062369) groups, understanding its conformational preferences is critical.

Computational methods can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. By exploring this energy landscape, researchers can identify local and global energy minima, corresponding to stable and the most stable conformations, respectively. Techniques such as relaxed potential energy surface scans are often employed. The relative energies of different conformers, often expressed in kcal/mol, determine their population at a given temperature. The study of the energy landscape of cyclo-octane, for instance, has revealed a complex topology with multiple stable conformations.

Molecular Dynamics Simulations for Solvent and Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the behavior of molecules over time. These simulations are particularly valuable for understanding how a molecule like this compound interacts with its environment, such as solvents or biological receptors.

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the hydrazine moiety and water molecules.

When studying interactions with a biological target, such as a protein receptor, MD simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying the most likely reaction pathways and the structures of the transition states. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface connecting reactants and products, computational chemists can locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Various computational methods, including DFT, can be used to optimize the geometry of transition states and calculate their energies.

QSAR and Cheminformatics Approaches for Structural Exploration (theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics tools are used to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

If a set of this compound analogs with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, untested analogs, thereby guiding the design of more potent compounds. These models are built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms.

Virtual Screening and Ligand-Based Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Ligand-based design is a strategy used when the three-dimensional structure of the target is unknown.

In a ligand-based approach for this compound, if a set of molecules known to be active at a particular target were available, their common structural features (pharmacophore) could be identified. This pharmacophore model could then be used to search for other molecules in a database that share these features. Another ligand-based method is shape screening, where molecules are compared based on their 3D shape similarity to a known active molecule. These approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Advanced Analytical Methodologies for Characterization and Elucidation of 1 Cyclopropyl Piperidin 4 Yl Hydrazine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds like (1-Cyclopropyl-piperidin-4-YL)-hydrazine. mdpi.comrsc.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition and molecular formula of the parent ion. Techniques like Orbitrap-based mass spectrometry are particularly powerful for achieving the high resolution needed for complex organic molecules. mdpi.commdpi.com

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments, such as high-energy collision dissociation (HCD), are used to induce fragmentation of the protonated molecule [M+H]+. mdpi.com The analysis of these fragment ions provides critical information about the molecule's connectivity and substructures. For this compound, characteristic fragmentation pathways would be expected, including the loss of the cyclopropyl (B3062369) group, cleavage of the piperidine (B6355638) ring, and scission of the nitrogen-nitrogen bond in the hydrazine (B178648) moiety. This detailed fragment analysis helps to confirm the proposed structure and identify unknown derivatives or impurities. mdpi.com

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

|---|---|---|

| [M-C₃H₅]⁺ | Piperidin-4-yl-hydrazine ion | Loss of cyclopropyl radical |

| [M-NH₂]⁺ | 1-Cyclopropyl-4-aminopiperidine ion | Cleavage of N-N bond |

| [C₅H₁₀N]⁺ | Piperidine ring fragment | Ring cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. wisdomlib.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For piperidine derivatives, NMR is crucial for understanding structural changes and molecular dynamics. optica.org

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, allows for the identification and quantification of the different types of protons and carbons in the molecule. researchgate.net The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum help to assign protons to the cyclopropyl, piperidine, and hydrazine groups. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is used to trace the connectivity of protons within the cyclopropyl and piperidine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the cyclopropyl group to the piperidine nitrogen and the hydrazine group to the C4 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Cyclopropyl | CH | ~1.5-2.0 | ~35-40 |

| Cyclopropyl | CH₂ | ~0.3-0.8 | ~5-10 |

| Piperidine | CH (C4) | ~2.5-3.0 | ~50-55 |

| Piperidine | CH₂ (axial, C2/C6) | ~2.0-2.5 | ~50-55 |

| Piperidine | CH₂ (equatorial, C2/C6) | ~2.8-3.2 | ~50-55 |

| Piperidine | CH₂ (C3/C5) | ~1.4-1.9 | ~30-35 |

Dynamic NMR for Conformational Studies

The piperidine ring typically adopts a chair conformation, which can undergo ring inversion. The substituents on the ring can exist in either axial or equatorial positions. acs.orgresearchgate.net Dynamic NMR (DNMR), which involves recording NMR spectra at variable temperatures, is a powerful technique for studying these conformational dynamics. optica.orgbeilstein-journals.org

For this compound, DNMR can be used to determine the energy barrier (ΔG‡) for the chair-to-chair interconversion of the piperidine ring. At low temperatures, the inversion process slows down, and separate signals for the axial and equatorial protons may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the rate of exchange and the activation energy can be calculated. nih.gov This analysis provides insight into the conformational preferences and rigidity of the molecule. optica.org

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov It provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and constitution. mdpi.com For chiral molecules, this technique can establish the absolute configuration. nih.gov

To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The resulting crystal structure would reveal the solid-state conformation of the piperidine ring and the spatial arrangement of the cyclopropyl and hydrazine substituents. researchgate.net While obtaining suitable crystals can be challenging, the structural information provided is unparalleled in its detail and accuracy. ncl.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. nih.gov These techniques are complementary and provide a characteristic fingerprint for the compound. researchgate.netnih.gov

For this compound, FT-IR and Raman spectra would exhibit distinct bands corresponding to specific molecular vibrations. dergipark.org.trresearchgate.net

N-H stretching: The hydrazine moiety would show characteristic N-H stretching vibrations, typically in the 3200-3400 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching from the piperidine and cyclopropyl groups would appear in the 2800-3000 cm⁻¹ range. The C-H bonds of the cyclopropyl ring may show slightly higher frequency vibrations.

N-H bending: The N-H bending (scissoring) mode of the primary amine in hydrazine is expected around 1590-1650 cm⁻¹.

C-N stretching: Vibrations corresponding to the C-N bonds of the piperidine ring would be found in the 1000-1250 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (R-NH₂) | N-H Stretch | 3200-3400 |

| Hydrazine (R-NH₂) | N-H Bend | 1590-1650 |

| Piperidine/Cyclopropyl | C-H Stretch | 2800-3000 |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of chemical compounds. heraldopenaccess.us These methods separate the target compound from impurities, starting materials, and byproducts. By using a suitable detector (e.g., UV, MS), the relative area of the peak corresponding to this compound can be used to quantify its purity.

Furthermore, since the C4 position of the piperidine ring is a stereocenter, this compound is a chiral molecule that can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), which measures the purity of a single enantiomer, is crucial in pharmaceutical development. heraldopenaccess.us Chiral HPLC is the most common method for this analysis. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks. The relative integration of these peaks allows for the precise calculation of the enantiomeric excess. nih.gov

Emerging Research Directions and Future Perspectives for 1 Cyclopropyl Piperidin 4 Yl Hydrazine

Integration into Novel Catalytic Systems as a Ligand or Promoter

The nitrogen-rich structure of (1-Cyclopropyl-piperidin-4-YL)-hydrazine, featuring both a secondary amine within the piperidine (B6355638) ring and the hydrazine (B178648) group, presents significant potential for its use in catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate with transition metals, making it a candidate for use as a ligand in organometallic chemistry.

The piperidine scaffold is a common feature in ligands for a variety of catalytic transformations. The specific substitution pattern and the presence of the N-cyclopropyl group in this compound could offer unique steric and electronic properties to a metal center. These properties can influence the activity, selectivity, and stability of a catalyst. For instance, the cyclopropyl (B3062369) group, with its inherent ring strain and partial sp2 character, could modulate the electron-donating ability of the piperidine nitrogen.

Future research could explore the synthesis of transition metal complexes with this compound as a ligand. These complexes could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization. The hydrazine moiety itself could also participate in catalysis, either by coordinating to a metal or by acting as a proton shuttle or an internal base.

Table 1: Potential Catalytic Applications for this compound-Metal Complexes

| Catalytic Reaction | Potential Role of the Ligand | Metal Center Examples |

| Cross-Coupling Reactions | Modulating reductive elimination and oxidative addition steps | Palladium, Nickel, Copper |

| Asymmetric Hydrogenation | Chiral induction if a chiral derivative is used | Rhodium, Ruthenium, Iridium |

| Polymerization | Controlling polymer chain growth and properties | Titanium, Zirconium |

Application in Chemical Biology for Proteomic Probes and Activity-Based Profiling

A significant and promising area of research for hydrazine derivatives lies in chemical biology, particularly in the development of probes for activity-based protein profiling (ABPP). nih.govacs.orgupenn.edunih.govresearchgate.net ABPP is a powerful strategy for studying enzyme function and for the discovery of new drug targets directly in native biological systems. nih.govacs.orgupenn.edunih.govresearchgate.net

Hydrazine-based probes have been shown to be versatile tools for targeting a wide range of enzymes. nih.govacs.orgupenn.edunih.govresearchgate.net The electron-rich hydrazine can act as a nucleophile, targeting electrophilic residues in enzyme active sites. This reactivity allows for the covalent labeling of enzymes, enabling their identification and characterization. nih.govacs.orgupenn.edunih.govresearchgate.net

This compound could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to create a proteomic probe. The cyclopropyl-piperidine portion of the molecule could serve as a scaffold to orient the reactive hydrazine "warhead" and could also contribute to the probe's selectivity for certain classes of enzymes. The unique shape and conformational rigidity imparted by the cyclopropyl and piperidine rings might lead to novel selectivity profiles compared to existing hydrazine probes.

Table 2: Potential Enzyme Classes Targetable by a this compound-Based Probe

| Enzyme Class | Mechanism of Labeling | Potential for Inhibition |

| Aldehyde Dehydrogenases | Nucleophilic attack on the active site aldehyde | High |

| Flavin-dependent Oxidases | Redox-based labeling of the flavin cofactor | High |

| Heme-containing Enzymes | Coordination to the heme iron | Moderate to High |

| Metalloenzymes | Coordination to the metal center | Moderate |

Potential in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assembly)

The bifunctional nature of this compound, with its reactive hydrazine group and the piperidine ring, makes it an interesting building block for materials science applications.

In polymer chemistry, this compound could be used as a monomer or a cross-linking agent. The hydrazine moiety can react with carbonyl compounds to form hydrazones, a reaction that can be used to synthesize polymers or to modify existing ones. For example, it could be incorporated into condensation polymers or used to create polymer networks with unique properties. The presence of the cyclopropyl-piperidine group would introduce a bulky and rigid substituent into the polymer chain, which could affect its thermal and mechanical properties.

In the realm of supramolecular chemistry, the ability of the hydrazine and piperidine nitrogens to participate in hydrogen bonding suggests that this compound could be a component of self-assembling systems. It could form well-ordered structures through non-covalent interactions, leading to the formation of gels, liquid crystals, or other functional materials. The specific stereochemistry of the piperidine ring and the orientation of the cyclopropyl group would play a crucial role in directing the self-assembly process.

Challenges and Opportunities in the Synthesis and Application of Complex Hydrazine Derivatives

The synthesis of complex hydrazine derivatives like this compound can be challenging. The construction of the N-N bond and the introduction of multiple functional groups require careful synthetic planning. The synthesis of piperidine derivatives itself can be complex, often requiring multi-step sequences and careful control of stereochemistry. nih.govmdpi.com

A potential synthetic route to this compound could involve the reductive amination of a suitable piperidone with cyclopropylamine (B47189), followed by the introduction of the hydrazine group. The direct hydrazination of the piperidine ring is another possibility, though it may be complicated by side reactions.

Despite the synthetic challenges, the development of efficient and scalable routes to this and related compounds would open up numerous opportunities for their application. The ability to systematically modify the cyclopropyl, piperidine, and hydrazine moieties would allow for the fine-tuning of their properties for specific applications in catalysis, medicine, and materials science.

Future Avenues for Scaffold Innovation and Derivatization in Academic Research

The this compound scaffold offers a rich platform for further innovation and derivatization. The piperidine ring is a privileged scaffold in medicinal chemistry, and its combination with a cyclopropyl group and a hydrazine moiety creates a unique chemical space to explore. ccspublishing.org.cnontosight.airesearchgate.net

Future academic research could focus on several areas:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of different isomers of this compound would be crucial for studying their biological activity and for their application in asymmetric catalysis.

Derivatization of the Hydrazine Group: The hydrazine moiety can be readily converted into a variety of other functional groups, such as hydrazones, pyrazoles, and other heterocycles. This would allow for the creation of a diverse library of compounds for biological screening.

Modification of the Piperidine Ring: The piperidine ring can be further functionalized with substituents to modulate the compound's solubility, lipophilicity, and other pharmacokinetic properties.

Computational Studies: Molecular modeling and computational chemistry could be used to predict the properties of new derivatives and to guide their design for specific applications.

The exploration of these avenues will undoubtedly lead to the discovery of new compounds with interesting and potentially useful properties, further highlighting the potential of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products